molecular formula C7H5Cl2IO2S B13074650 (5-Chloro-2-iodophenyl)methanesulfonyl chloride

(5-Chloro-2-iodophenyl)methanesulfonyl chloride

Cat. No.: B13074650
M. Wt: 350.99 g/mol
InChI Key: FHRBNNSABCKNCC-UHFFFAOYSA-N
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Description

(5-Chloro-2-iodophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5Cl2IO2S and a molecular weight of 350.99 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-iodophenyl)methanesulfonyl chloride typically involves the reaction of 5-chloro-2-iodophenol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-iodophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfones, and various substituted phenyl derivatives .

Scientific Research Applications

(5-Chloro-2-iodophenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Chloro-2-iodophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2-iodophenyl)methanesulfonyl chloride is unique due to the presence of both chloro and iodo substituents on the phenyl ring. These substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C7H5Cl2IO2S

Molecular Weight

350.99 g/mol

IUPAC Name

(5-chloro-2-iodophenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H5Cl2IO2S/c8-6-1-2-7(10)5(3-6)4-13(9,11)12/h1-3H,4H2

InChI Key

FHRBNNSABCKNCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)I

Origin of Product

United States

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